molecular formula C24H22N4O5S B10810271 5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide

Cat. No.: B10810271
M. Wt: 478.5 g/mol
InChI Key: CZMCWTZAUIPVBQ-UHFFFAOYSA-N
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Description

5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a 1,3-benzodioxole moiety, a phthalazine ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c1-15-6-7-16(12-22(15)34(30,31)25-10-11-29)23-18-4-2-3-5-19(18)24(28-27-23)26-17-8-9-20-21(13-17)33-14-32-20/h2-9,12-13,25,29H,10-11,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCWTZAUIPVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)OCO5)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide to form an intermediate, which is then reduced using lithium tetrahydroaluminate . Subsequent reactions with various reagents, such as aryloxymethyloxiranes and chloroacetyl chloride, lead to the formation of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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